molecular formula C24H28Cl2N4 B14933314 2,2'-butane-1,4-diylbis[6-chloro-1-(propan-2-yl)-1H-benzimidazole]

2,2'-butane-1,4-diylbis[6-chloro-1-(propan-2-yl)-1H-benzimidazole]

Cat. No.: B14933314
M. Wt: 443.4 g/mol
InChI Key: BKXWKALCEHEEGI-UHFFFAOYSA-N
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Description

6-CHLORO-2-[4-(6-CHLORO-1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1-ISOPROPYL-1H-1,3-BENZIMIDAZOLE is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-2-[4-(6-CHLORO-1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1-ISOPROPYL-1H-1,3-BENZIMIDAZOLE typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents and alkylating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-2-[4-(6-CHLORO-1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1-ISOPROPYL-1H-1,3-BENZIMIDAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

6-CHLORO-2-[4-(6-CHLORO-1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1-ISOPROPYL-1H-1,3-BENZIMIDAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-CHLORO-2-[4-(6-CHLORO-1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1-ISOPROPYL-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. The chloro and isopropyl substituents may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-CHLORO-1-ISOPROPYL-1H-BENZIMIDAZOLE: Shares the benzimidazole core but lacks the extended butyl chain.

    6-CHLORO-1-ISOPROPYL-1H-BENZIMIDAZOLE: Similar structure but with different substitution patterns.

Uniqueness

6-CHLORO-2-[4-(6-CHLORO-1-ISOPROPYL-1H-1,3-BENZIMIDAZOL-2-YL)BUTYL]-1-ISOPROPYL-1H-1,3-BENZIMIDAZOLE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C24H28Cl2N4

Molecular Weight

443.4 g/mol

IUPAC Name

6-chloro-2-[4-(6-chloro-1-propan-2-ylbenzimidazol-2-yl)butyl]-1-propan-2-ylbenzimidazole

InChI

InChI=1S/C24H28Cl2N4/c1-15(2)29-21-13-17(25)9-11-19(21)27-23(29)7-5-6-8-24-28-20-12-10-18(26)14-22(20)30(24)16(3)4/h9-16H,5-8H2,1-4H3

InChI Key

BKXWKALCEHEEGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CCCCC3=NC4=C(N3C(C)C)C=C(C=C4)Cl

Origin of Product

United States

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